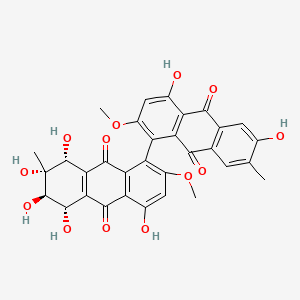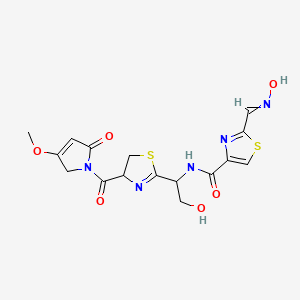
2,4-Quinazolinediamine, N2-(cis-4-((2-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)amino)cyclohexyl)-N4,N4-dimethyl-, dihydrochloride
Vue d'ensemble
Description
Novel nonpeptidic and orally active melanin-concentrating hormone receptor 1 (MCHR1) antagonist
ATC0065 dihydrochloride is a novel nonpeptidic and potent melanin-concentrating hormone receptor 1 (MCHR1) selective antagonist.
Applications De Recherche Scientifique
Neuropharmacology: Antidepressant and Anxiolytic Effects
ATC-0065 has been identified as a potent, selective, and orally active antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), with an IC50 of 15.7 nM for human MCHR1 . It does not exhibit significant activity for MCHR2. In neuropharmacological research, ATC-0065 has demonstrated anxiolytic and antidepressant activities . This makes it a valuable compound for studying the pathophysiology of mood disorders and for the development of new therapeutic agents .
Obesity and Metabolic Disorders
Given its role as an MCHR1 antagonist, ATC-0065 is also relevant in the study of obesity and metabolic disorders. MCHR1 is involved in energy homeostasis and appetite control. By inhibiting this receptor, ATC-0065 could be used to explore new treatments for obesity and related metabolic conditions .
Sleep Disorders
The melanin-concentrating hormone (MCH) system is implicated in the regulation of sleep. ATC-0065, by antagonizing MCHR1, may influence sleep patterns and could be used in research to develop novel treatments for sleep disorders such as insomnia .
Addiction and Reward Pathways
MCHR1 receptors are expressed in areas of the brain associated with addiction and reward. ATC-0065’s selective inhibition of MCHR1 could help in understanding the mechanisms of addiction and in the development of anti-addiction medications .
Neurodegenerative Diseases
Research into neurodegenerative diseases like Alzheimer’s and Parkinson’s could benefit from ATC-0065 due to its neuropharmacological profile. Its potential neuroprotective properties make it a candidate for studying disease progression and therapeutic interventions .
Psychiatric Disorders
Beyond depression and anxiety, ATC-0065 may have applications in broader psychiatric disorder research. Its impact on serotonin receptors, specifically 5-HT1A and 5-HT2B, suggests it could be used to study a variety of psychiatric conditions, including schizophrenia and bipolar disorder .
Mécanisme D'action
Target of Action
ATC-0065, also known as 2,4-Quinazolinediamine, is a potent, selective, and orally active antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1) . The primary role of MCHR1 is to regulate energy balance, feeding behavior, and body weight .
Mode of Action
ATC-0065 interacts with its target, MCHR1, by binding to it and blocking its function, hence acting as an antagonist . This interaction results in the inhibition of the melanin-concentrating hormone (MCH) signaling pathway . ATC-0065 also exhibits high to moderate affinity for 5-HT2B and 5-HT1A receptors .
Biochemical Pathways
The primary biochemical pathway affected by ATC-0065 is the MCH signaling pathway. By antagonizing MCHR1, ATC-0065 inhibits the MCH signaling pathway, which plays a crucial role in energy homeostasis, feeding behavior, and body weight regulation .
Pharmacokinetics
It is known that atc-0065 is orally active , suggesting good bioavailability.
Result of Action
The antagonistic action of ATC-0065 on MCHR1 leads to anxiolytic and antidepressant activities . In animal models, oral administration of ATC-0065 has shown to significantly reduce immobility time in forced swimming tests, indicating its antidepressant-like effects .
Propriétés
IUPAC Name |
2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrF3N5O.2ClH/c1-34(2)23-20-5-3-4-6-21(20)32-24(33-23)31-19-11-9-18(10-12-19)30-14-13-16-7-8-17(26)15-22(16)35-25(27,28)29;;/h3-8,15,18-19,30H,9-14H2,1-2H3,(H,31,32,33);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGUWYBAINNZQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC2=CC=CC=C21)NC3CCC(CC3)NCCC4=C(C=C(C=C4)Br)OC(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31BrCl2F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
510732-84-0 | |
| Record name | ATC-0065 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0510732840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ATC-0065 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q2C0BZD71 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















